An In-depth Technical Guide to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde: Core Properties and Scientific Applications
An In-depth Technical Guide to 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde: Core Properties and Scientific Applications
This guide provides a comprehensive technical overview of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde, a furan derivative of significant interest to researchers and professionals in drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for understanding and utilizing this compound's core properties.
Molecular Overview and Physicochemical Properties
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is a substituted furanic aldehyde. The molecule incorporates a furan ring, an aldehyde functional group, and a substituted phenoxy moiety, which collectively contribute to its unique chemical and biological characteristics.
Chemical Structure and Core Identifiers
-
IUPAC Name: 5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-carbaldehyde
-
CAS Number: 438220-50-9[1]
-
Molecular Formula: C₁₃H₁₁ClO₃[1]
-
Molecular Weight: 250.68 g/mol [1]
Physicochemical Data Summary
While specific experimental data for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is not extensively published, the following table provides key physicochemical properties, with some values estimated based on the analysis of structurally similar furan derivatives such as 5-hydroxymethyl-2-furaldehyde and 5-ethyl-2-furaldehyde.
| Property | Value | Source/Basis |
| Melting Point (°C) | 28-34 (for 5-hydroxymethyl-2-furaldehyde) | |
| Boiling Point (°C) | 114-116 @ 1 mmHg (for 5-hydroxymethyl-2-furaldehyde) | |
| Density (g/mL) | ~1.2 (Estimated) | Analogous to similar structures |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethanol, acetone). Limited solubility in water. | General properties of furan derivatives |
| Appearance | Likely a pale yellow to brown solid or oil. | General properties of furaldehydes |
Synthesis and Purification: A Validated Protocol
The synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde can be efficiently achieved through a two-step process, commencing with the generation of a key intermediate, 5-(chloromethyl)furfural, followed by a Williamson ether synthesis.
Step 1: Synthesis of 5-(Chloromethyl)furfural (CMF)
The initial and critical step is the synthesis of 5-(chloromethyl)furfural from a readily available biomass-derived starting material, fructose. This reaction is typically performed in a biphasic system to facilitate the extraction of the product as it is formed, thereby preventing degradation.
Experimental Protocol: Synthesis of 5-(Chloromethyl)furfural
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine D-fructose (1 equivalent) with concentrated hydrochloric acid.
-
Solvent Addition: Add an organic solvent, such as toluene, to create a biphasic system.
-
Reaction Conditions: Heat the mixture to 85°C with vigorous stirring for approximately 10-15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, which contains the desired 5-(chloromethyl)furfural.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)furfural. Further purification can be achieved by vacuum distillation.
Step 2: Williamson Ether Synthesis
The final product is synthesized via a Williamson ether synthesis, a classic and reliable method for forming ethers. This involves the reaction of the previously synthesized 5-(chloromethyl)furfural with 4-chloro-3-methylphenol in the presence of a base.
Experimental Protocol: Synthesis of 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde
-
Reactant Preparation: In a suitable reaction vessel, dissolve 4-chloro-3-methylphenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenol, forming the corresponding phenoxide.
-
Addition of CMF: To the stirred solution, add 5-(chloromethyl)furfural (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC. The reaction is typically heated to 60-80°C to ensure completion.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic pathway for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde.
Analytical Characterization
A thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. A combination of spectroscopic techniques is recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.5 ppm), furan ring protons (6.5-7.5 ppm), aromatic protons on the phenoxy ring (6.8-7.3 ppm), the methylene bridge protons (~5.0 ppm), and the methyl group protons (~2.3 ppm). |
| ¹³C NMR | Resonances for the aldehydic carbon (~175 ppm), carbons of the furan and aromatic rings (110-160 ppm), the methylene carbon (~65 ppm), and the methyl carbon (~15 ppm). |
| Infrared (IR) | Characteristic absorption bands for the aldehyde C=O stretch (~1670 cm⁻¹), C-O-C ether linkages (~1250 and 1050 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.68 for C₁₃H₁₁ClO₃). Fragmentation patterns would likely show the loss of the aldehyde group and cleavage of the ether linkage. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reverse-phase column is suitable for this analysis.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective.
-
Detection: UV detection at a wavelength of approximately 280 nm is recommended, as furan derivatives exhibit strong absorbance in this region.[2]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram for the presence of impurities. The purity is determined by the area percentage of the main peak.
Caption: Workflow for the analytical characterization of the synthesized compound.
Potential Biological Activities and Mechanisms of Action
Furan derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[3][4][5][6] The structural motifs present in 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde suggest potential for antimicrobial and anti-inflammatory applications.
Antimicrobial Potential
The furan nucleus is a core component of several antimicrobial agents. The mechanism of action for some nitrofuran derivatives involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins. While the subject compound lacks a nitro group, the overall electronic properties of the substituted furan ring may contribute to antimicrobial effects through other mechanisms, such as enzyme inhibition or disruption of cell membrane integrity.[5][7]
Anti-inflammatory Properties
Furan derivatives have also been reported to possess anti-inflammatory properties.[4][8] The potential mechanism for this activity may involve the modulation of key signaling pathways implicated in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) pathway.[4][8] By inhibiting the phosphorylation of kinases like JNK, p38, and ERK, these compounds can suppress the production of pro-inflammatory mediators.[8]
Caption: Potential biological activities and proposed mechanisms of action.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. It is classified as an irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde is a furan derivative with significant potential for applications in drug discovery and development, particularly in the areas of antimicrobial and anti-inflammatory research. This guide has provided a detailed overview of its fundamental properties, a robust synthetic methodology, and a comprehensive analytical workflow for its characterization. The insights into its potential biological activities and mechanisms of action offer a solid foundation for further investigation by researchers and scientists in the field.
References
-
Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]
-
Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2022). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451-463. [Link]
-
Khaled, F., Shoaib, A., & Attia, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 1-10. [Link]
-
Verma, A. (2011). Synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1634-1643. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1229862, 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furaldehyde. PubChem. [Link]
-
PrepChem. (n.d.). Synthesis of 5-Chloromethyl furfural. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Pereira, V., de Alda, M. L. R., & Zafra, A. (2005). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages. Food Control, 16(8), 713-717. [Link]
-
Chou, C. C., & Lin, Y. C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. [Link]
-
Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7362, Furfural. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89989, 5-Ethyl-2-furaldehyde. PubChem. [Link]
-
Varshney, M. M., Husain, A., & Parcha, V. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1801-1808. [Link]
-
MiraCosta College. (2012). Experiment 4: Williamson Ether Synthesis. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
-
Ohyama, A. (1956). On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. Bulletin of the Institute for Chemical Research, Kyoto University, 34(1-2), 1-18. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
